molecular formula C23H27N3O3S B2605981 N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 958942-50-2

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2605981
CAS No.: 958942-50-2
M. Wt: 425.55
InChI Key: GAOQHYRVHVSQBK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[3,4-c]pyrazole core, an adamantane moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The adamantane moiety is then introduced via a coupling reaction, followed by the attachment of the methoxyphenyl group through a substitution reaction. The final step involves the formation of the carboxamide group.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its structural stability and functional groups.

    Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thieno[3,4-c]pyrazole core and adamantane moiety contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can be compared with other similar compounds, such as:

    Pyrazoloquinolines: These compounds share the pyrazole core but differ in their additional substituents and overall structure.

    Adamantane Derivatives: Compounds with an adamantane moiety but different functional groups or cores.

    Methoxyphenyl Compounds: Compounds featuring the methoxyphenyl group but with different core structures.

The uniqueness of this compound lies in its combination of these structural elements, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-29-18-4-2-17(3-5-18)26-21(19-12-30(28)13-20(19)25-26)24-22(27)23-9-14-6-15(10-23)8-16(7-14)11-23/h2-5,14-16H,6-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQHYRVHVSQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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